2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide
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Overview
Description
2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide is a chemical compound with the molecular formula C13H19ClN2O3S and a molecular weight of 318.82 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide typically involves the reaction of 2-chloroacetamide with 5-(diethylsulfamoyl)-2-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide
- 2-chloro-N-[5-(diethylsulfamoyl)-2-ethylphenyl]acetamide
Uniqueness
2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide is unique due to its specific structural features, such as the presence of a chlorine atom and a diethylsulfamoyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-4-16(5-2)20(18,19)11-7-6-10(3)12(8-11)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGMFKGOZAVOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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